molecular formula C15H14N2O7S2 B12674633 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid;pyridine CAS No. 99770-04-4

4-amino-5-hydroxynaphthalene-2,7-disulfonic acid;pyridine

Cat. No.: B12674633
CAS No.: 99770-04-4
M. Wt: 398.4 g/mol
InChI Key: VQMLWPCSDIRPSV-UHFFFAOYSA-N
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Description

4-amino-5-hydroxynaphthalene-2,7-disulfonic acid; pyridine is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes both amino and hydroxyl groups attached to a naphthalene ring, along with disulfonic acid groups. The presence of pyridine further enhances its chemical properties, making it a valuable compound in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid typically involves multiple steps. One common method starts with the sulfonation of naphthalene using fuming sulfuric acid to produce 1,3,6-naphthalenetrisulfonic acid. This intermediate is then nitrated using a mixed acid to yield 1-nitro-3,6,8-naphthalenetrisulfonic acid. Subsequent neutralization with ammonium hydroxide and reduction with iron powder results in 1-amino-3,6,8-naphthalenetrisulfonic acid. Finally, the compound is treated with sodium carbonate and sulfuric acid to obtain 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and concentration of reagents, to ensure high yield and purity. The use of advanced equipment and automation helps in maintaining consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

4-amino-5-hydroxynaphthalene-2,7-disulfonic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The nitro group in intermediates can be reduced to an amino group.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, such as diazotization and coupling reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Iron powder and ammonium hydroxide are commonly used for reduction.

    Substitution: Diazotization is typically carried out using sodium nitrite and hydrochloric acid, followed by coupling with various aromatic compounds.

Major Products

The major products formed from these reactions include various derivatives of naphthalene, such as naphthoquinones, azo dyes, and sulfonated aromatic compounds.

Scientific Research Applications

4-amino-5-hydroxynaphthalene-2,7-disulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid involves its interaction with various molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and proteins. The disulfonic acid groups enhance its solubility and reactivity, making it effective in various chemical and biological processes. The presence of pyridine further stabilizes the compound and enhances its binding affinity to specific targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-5-hydroxynaphthalene-2,7-disulfonic acid stands out due to its unique combination of functional groups, which provide a balance of reactivity and stability. This makes it versatile for various applications, from industrial production to scientific research. Its ability to undergo multiple types of chemical reactions and form stable complexes with other molecules further highlights its uniqueness.

Properties

CAS No.

99770-04-4

Molecular Formula

C15H14N2O7S2

Molecular Weight

398.4 g/mol

IUPAC Name

4-amino-5-hydroxynaphthalene-2,7-disulfonic acid;pyridine

InChI

InChI=1S/C10H9NO7S2.C5H5N/c11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8;1-2-4-6-5-3-1/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18);1-5H

InChI Key

VQMLWPCSDIRPSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC=C1.C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N)O)S(=O)(=O)O

Origin of Product

United States

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